Tetrabenazine-D7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabenazine-D7 is a deuterated form of tetrabenazine, a compound primarily used for the treatment of hyperkinetic movement disorders such as chorea associated with Huntington’s disease. The deuterium substitution in this compound enhances its pharmacokinetic properties, making it a valuable tool in both clinical and research settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetrabenazine-D7 involves the incorporation of deuterium atoms into the tetrabenazine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Tetrabenazine-D7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield deuterated analogs with different degrees of saturation .
Applications De Recherche Scientifique
Tetrabenazine-D7 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of tetrabenazine and its metabolites.
Biology: Studied for its effects on neurotransmitter levels and neuronal activity.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative disorders such as Huntington’s disease and Parkinson’s disease.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools
Mécanisme D'action
Tetrabenazine-D7 exerts its effects by inhibiting the vesicular monoamine transporter type 2 (VMAT2). This inhibition prevents the uptake of neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles, leading to a depletion of these neurotransmitters in the synaptic cleft. This mechanism is particularly effective in reducing hyperkinetic movements in disorders like Huntington’s disease .
Comparaison Avec Des Composés Similaires
Tetrabenazine: The non-deuterated form, used for similar therapeutic purposes but with different pharmacokinetic properties.
Deutetrabenazine: Another deuterated analog with improved pharmacokinetics and tolerability compared to tetrabenazine
Uniqueness: Tetrabenazine-D7 is unique due to its deuterium substitution, which enhances its stability and prolongs its half-life. This results in more consistent therapeutic effects and reduced side effects compared to its non-deuterated counterpart .
Propriétés
Formule moléculaire |
C19H27NO3 |
---|---|
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
(3S,11bS)-9,10-dimethoxy-3-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one |
InChI |
InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m0/s1/i1D3,2D3,12D |
Clé InChI |
MKJIEFSOBYUXJB-QCSJFPTQSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2CC1=O)OC)OC)C([2H])([2H])[2H] |
SMILES canonique |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.